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Compound of Interest

Compound Name: Amikacin hydrate

Cat. No.: B001105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amikacin hydrate in

the study of Gram-negative bacterial infections. This document includes detailed protocols for

key in vitro and in vivo experiments, quantitative data on amikacin's efficacy, and visual

representations of its mechanism of action and experimental workflows.

Introduction
Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1] It is a

crucial therapeutic agent for treating serious infections caused by multidrug-resistant Gram-

negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and

Klebsiella pneumoniae.[2][3] Its broad spectrum of activity and stability against many

aminoglycoside-modifying enzymes make it a valuable tool in both clinical settings and

research.[4] Amikacin is often used in studies to evaluate new antimicrobial agents, investigate

resistance mechanisms, and understand the pharmacodynamics of aminoglycosides.

Mechanism of Action
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[2] Due to their

polycationic nature, aminoglycosides like amikacin initially bind to the anionic components of

the Gram-negative bacterial outer membrane, such as lipopolysaccharides and phospholipids.
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This interaction disrupts the membrane and facilitates the uptake of the antibiotic into the

periplasmic space in an energy-independent process known as "self-promoted uptake".[5]

From the periplasm, amikacin is actively transported across the inner membrane in an oxygen-

dependent manner. Inside the cytoplasm, amikacin irreversibly binds to the 30S ribosomal

subunit.[2][6] This binding interferes with the recognition of the mRNA codon by the tRNA

anticodon, leading to misreading of the genetic code and the incorporation of incorrect amino

acids into the growing polypeptide chain.[7] The resulting aberrant proteins can be non-

functional or toxic to the cell. Ultimately, this disruption of protein synthesis leads to bacterial

cell death.[2][7]
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Figure 1: Mechanism of action of amikacin in Gram-negative bacteria.

Quantitative Data: In Vitro Activity of Amikacin
The following tables summarize the in vitro activity of amikacin against common Gram-negative

pathogens, with data presented as Minimum Inhibitory Concentration (MIC) values. MIC50 and

MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited,

respectively.

Table 1: Amikacin MIC Distribution for Gram-Negative Bacteria
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Organism MIC50 (µg/mL) MIC90 (µg/mL)

Escherichia coli 2 >256

Klebsiella pneumoniae 2 >256

Pseudomonas aeruginosa 4 16

| Acinetobacter baumannii | 30.5% susceptible | 17.3% susceptible (MDR) |

Data compiled from a study on clinical isolates from Chinese hospitals.[1][8]

Table 2: Amikacin Susceptibility of Gram-Negative Isolates from US Medical Centers (2015-

2017)

Organism MIC50 (µg/mL) MIC90 (µg/mL)
% Susceptible

(CLSI)

Pseudomonas
aeruginosa

4 16 96.2

| Enterobacteriaceae | - | - | 99.4 |

Data from a study on isolates from patients with pneumonia in US ICUs.[9]

Experimental Protocols
In Vitro Susceptibility Testing
4.1.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

[11]

Materials:

Amikacin hydrate powder

Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Spectrophotometer

Incubator (35°C ± 2°C)

Procedure:

Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable solvent

(e.g., sterile distilled water) at a concentration of 10 mg/mL.

Prepare Amikacin Dilutions: Perform serial two-fold dilutions of the amikacin stock solution in

CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g.,

256 µg/mL to 0.25 µg/mL).

Inoculate Microtiter Plate: Add 50 µL of the appropriate amikacin dilution to each well of a 96-

well microtiter plate.

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately

5 x 10^5 CFU/mL.

Inoculate Wells: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a

final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5

CFU/mL.

Controls: Include a growth control well (bacteria in CAMHB without amikacin) and a sterility

control well (CAMHB only).

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

Reading the MIC: The MIC is the lowest concentration of amikacin that completely inhibits

visible growth of the organism.

4.1.2. Checkerboard Assay for Synergy Testing
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This assay is used to evaluate the interaction between amikacin and another antimicrobial

agent.[3][12]

Materials:

Amikacin hydrate and second antimicrobial agent

CAMHB

96-well microtiter plates

Standardized bacterial inoculum (0.5 McFarland)

Procedure:

Prepare Drug Dilutions:

Along the x-axis of the microtiter plate, prepare serial two-fold dilutions of amikacin in

CAMHB.

Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.

Dispense Drugs: Add 50 µL of each dilution of the second antimicrobial agent to the

corresponding rows. Then, add 50 µL of each amikacin dilution to the corresponding

columns. The wells will now contain various combinations of the two drugs.

Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10^5 CFU/mL) to each

well.

Incubation: Incubate the plate at 35°C for 18-24 hours.

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the

Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of

drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B

alone)

Synergy: FICI ≤ 0.5
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Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

4.1.3. Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over

time.[13][14]

Materials:

Amikacin hydrate

CAMHB

Standardized bacterial inoculum

Sterile saline or phosphate-buffered saline (PBS)

Agar plates

Incubator

Procedure:

Prepare Cultures: Inoculate flasks containing CAMHB with the test organism to achieve an

initial concentration of approximately 5 x 10^5 CFU/mL.

Add Amikacin: Add amikacin at various concentrations (e.g., 1x, 2x, 4x MIC) to the flasks.

Include a growth control flask without amikacin.

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each

flask.

Serial Dilutions and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline

or PBS. Plate the dilutions onto agar plates.
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Incubation and Colony Counting: Incubate the plates overnight and count the number of

colony-forming units (CFU) to determine the viable bacterial count at each time point.

Data Analysis: Plot the log10 CFU/mL versus time for each amikacin concentration and the

control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9%

killing) compared to the initial inoculum.
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Figure 2: Workflow for in vitro evaluation of amikacin.

In Vivo Efficacy Testing
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4.2.1. Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobials in a localized deep-seated

infection.[5][15]

Materials:

Specific pathogen-free mice (e.g., ICR or C57BL/6)

Bacterial inoculum of the test organism

Amikacin hydrate for injection

Anesthetic

Surgical tools

Homogenizer

Procedure:

Induce Neutropenia (Optional): To mimic an immunocompromised state, mice can be

rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1

before infection.

Infection: Anesthetize the mice. Inject a 0.1 mL volume of the bacterial inoculum (e.g., 10^6 -

10^7 CFU/mL) into the thigh muscle of one of the hind legs.

Treatment: At a specified time post-infection (e.g., 2 hours), administer amikacin via a

relevant route (e.g., subcutaneous or intraperitoneal injection). Administer a vehicle control

(e.g., saline) to a control group.

Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment),

euthanize the mice. Aseptically remove the infected thigh muscle.

Bacterial Load Determination: Homogenize the thigh muscle in a known volume of sterile

saline or PBS. Perform serial dilutions of the homogenate and plate on appropriate agar

media.
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Data Analysis: After incubation, count the colonies to determine the number of CFU per gram

of tissue. Compare the bacterial load in the treated groups to the control group to assess

amikacin's efficacy.

4.2.2. Murine Pneumonia Model

This model is used to assess the efficacy of amikacin in treating respiratory tract infections.[16]

[17]

Materials:

Specific pathogen-free mice

Bacterial inoculum

Amikacin hydrate for injection or inhalation

Intratracheal or intranasal instillation device

Anesthetic

Procedure:

Infection: Anesthetize the mice. Induce pneumonia by intratracheal or intranasal instillation of

a defined volume of the bacterial inoculum.

Treatment: Initiate amikacin treatment at a specified time post-infection. Administration can

be systemic (e.g., intraperitoneal) or localized (e.g., via nebulization for inhalation).

Monitoring: Monitor the mice for signs of illness and survival over a defined period.

Bacterial Load and Histopathology: At the end of the experiment, euthanize the mice.

Harvest the lungs for quantitative bacteriology (as described in the thigh infection model) and

for histopathological analysis to assess lung injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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